molecular formula C17H15FN2OS B2720119 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851863-90-6

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2720119
CAS No.: 851863-90-6
M. Wt: 314.38
InChI Key: IDDVAQYVXAFQKN-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group attached to a dihydroimidazole ring, which is further connected to a fluorophenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with a suitable aldehyde, followed by cyclization to form the dihydroimidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone

Uniqueness

What sets (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a notable member of the imidazole derivative family. Characterized by its unique structural features, including an imidazole ring and a benzylthio group, this compound has drawn attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The molecular formula of the compound is C17H15FN2OSC_{17}H_{15}FN_{2}OS with a molecular weight of 314.38 g/mol. Its structure includes:

  • Imidazole Ring : A five-membered heterocyclic compound contributing to its biological interactions.
  • Benzylthio Group : Enhances lipophilicity and potential enzyme interactions.
  • Fluorinated Phenyl Moiety : May increase binding affinity to biological targets.

Anticancer Potential

Research indicates that compounds with imidazole rings often exhibit significant anticancer properties. For instance, in vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The presence of the benzylthio group may enhance this effect by facilitating interactions with cellular targets.

CompoundIC50 (µM)Cell LineReference
Compound 5d0.37HeLa
Compound 5g0.73HeLa
Compound 5k0.95HeLa

These findings suggest that This compound could possess similar or enhanced anticancer activity compared to established drugs like sorafenib.

Antimicrobial Activity

Compounds containing imidazole derivatives have also been noted for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various pathogens. Preliminary studies have indicated that modifications in the phenyl group can significantly influence antibacterial activity.

The mechanism by which This compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions and enzymes, modulating their activity.
  • Receptor Binding : The unique structural features may allow for specific binding to receptors involved in cell signaling pathways.

In silico docking studies have suggested that this compound may bind effectively to targets such as VEGFR-2, influencing angiogenesis and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The following points summarize key findings:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl moiety significantly affects potency.
  • Lipophilicity : Increased lipophilicity due to the benzylthio group enhances membrane permeability and bioavailability.
  • Ring Modifications : Alterations in the imidazole ring can lead to varied biological activities across different target types.

Case Studies

Several case studies have demonstrated the therapeutic potential of imidazole derivatives similar to This compound :

  • Cytotoxicity Against Cancer Cells : A study highlighted compounds with similar structures exhibiting IC50 values significantly lower than traditional chemotherapeutics, indicating higher potency in cancer treatment settings .
  • Antibacterial Efficacy : Research on related thiazole compounds has shown promising results against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for further development of this compound as an antimicrobial agent .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVAQYVXAFQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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